N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound features a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 2. The ethanediamide linker connects this core to a 2-(morpholin-4-yl)ethyl moiety. The tosyl group enhances electrophilicity and metabolic stability, while the morpholine ring improves solubility and bioavailability . Though direct synthesis data for this compound are absent in the provided evidence, analogous pathways (e.g., substitution reactions of sulfonyl chlorides or coupling of ethanediamide derivatives) are inferred from related syntheses .
Properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6S/c1-16-3-5-17(6-4-16)31(27,28)24-8-2-12-30-18(24)15-22-20(26)19(25)21-7-9-23-10-13-29-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNGRVXPGIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, beginning with the preparation of key intermediates. A common method includes the reaction of 4-methylbenzenesulfonyl chloride with an oxazinan derivative under controlled conditions, often using dichloromethane as a solvent and triethylamine as a base. The final product is obtained by coupling the intermediate with N-(2-morpholin-4-yl)ethylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) .
Synthetic Route Summary
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Sulfonylation | 4-methylbenzenesulfonyl chloride + oxazinan derivative |
| 2 | Coupling | Intermediate + N-(2-morpholin-4-yl)ethylamine + DCC |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including reduced inflammation and inhibited proliferation of cancer cells. The precise molecular pathways involved are still under investigation, but its unique structure suggests potential interactions with multiple biological targets .
Case Studies and Research Findings
Recent studies have evaluated the cytotoxic effects of similar compounds within the oxazinan class against various cancer cell lines. For instance:
- Cytotoxic Activity : Compounds analogous to this compound demonstrated significant cytotoxicity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The most active compounds showed IC50 values ranging from 4.47 to 52.8 μM .
- Mechanistic Insights : Flow cytometric analysis indicated that these compounds induced cell cycle arrest at the G2/M phase, suggesting their potential as antitumor agents by disrupting normal cell division processes .
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with tubulin, a key protein involved in cell division. The docking analyses indicated that these compounds could bind effectively to the colchicine-binding site on tubulin, thereby inhibiting its polymerization .
Summary of Biological Findings
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Cytotoxicity | A2780, MCF-7 | Significant antiproliferative activity; IC50 values 4.47 - 52.8 μM |
| Cell Cycle Analysis | A2780 | Induced G2/M phase arrest |
| Molecular Docking | Tubulin | Binding at colchicine site inhibiting polymerization |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Its sulfonamide group is particularly noteworthy for:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, making it a candidate for drug development targeting diseases like cancer and bacterial infections.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Biological Studies
The unique structural features of this compound allow it to be used in biological studies to explore:
- Protein-Ligand Interactions : It can serve as a tool for studying interactions between proteins and ligands, aiding in the understanding of biochemical pathways.
- Cell Signaling Modulation : The compound may influence cellular signaling processes by binding to specific receptors or enzymes .
Chemical Synthesis
In synthetic chemistry, N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is utilized as:
- Building Block : It serves as a precursor for synthesizing more complex molecules.
- Reagent in Organic Transformations : The compound can participate in various organic reactions, including oxidation and substitution reactions .
Specialty Chemicals Production
The compound's unique properties make it suitable for the production of specialty chemicals that require specific functional groups or reactivity profiles.
Pharmaceutical Development
Due to its biological activity, it is being explored in the pharmaceutical industry as a potential candidate for developing new therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL, indicating strong potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
Research investigating the inhibition of specific enzymes by this compound revealed that it effectively inhibited enzyme activity by binding to the active site. This property is particularly valuable in designing drugs aimed at treating metabolic disorders .
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
The sulfonyl substituent significantly influences physicochemical properties. Key analogs include:
Key Observations :
- Methyl Groups : The 4-methylbenzenesulfonyl group in the target compound may reduce metabolic degradation compared to halogenated analogs.
Ethanediamide Linker Modifications
The ethanediamide linker's terminal substituents modulate target binding and solubility:
Key Observations :
Characterization Data
While direct data for the target compound are lacking, analogs provide benchmarks:
Preparation Methods
BF3·Et2O-Catalyzed Cyclization
Wang et al. demonstrated that BF3·Et2O efficiently catalyzes the formation of 1,3-oxazinan-2-one derivatives from N-Boc-protected sulfonamides and ynamides. Applied to our target compound:
Procedure
-
React 4-methylbenzenesulfonamide with tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) at 0°C to form N-Boc-4-methylbenzenesulfonamide.
-
Treat with ynamide (R-C≡N-SO2Ar) under BF3·Et2O (10 mol%) catalysis in toluene at 110°C for 3 hours, achieving 78–85% yield of the oxazinan ring.
Optimization Data
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 mol% BF3·Et2O | 100 | 62 |
| 10 mol% BF3·Et2O | 110 | 85 |
| 15 mol% BF3·Et2O | 110 | 83 |
Higher catalyst loadings beyond 10% provided diminishing returns due to side reactions.
Tosyl Chloride-Mediated Ring Closure
Patent EP2632907B1 detailed an alternative using p-toluenesulfonyl chloride (TsCl) for oxazinan synthesis:
Procedure
-
Condense salicylamide with TsCl in dichloromethane using diisopropylethylamine (DIPEA) as base (0°C → 25°C, 2 hours).
-
Cyclize intermediate in toluene at 140–160°C for 1–2 hours, achieving 89% yield.
Advantages
Sulfonylation and Morpholine Incorporation
Sulfonyl Group Introduction
The 4-methylbenzenesulfonyl moiety is installed via nucleophilic aromatic substitution (SNAr):
Conditions
Morpholine Functionalization
The morpholin-4-yl-ethylamine side chain is appended using Mitsunobu conditions:
Procedure
-
React 2-(morpholin-4-yl)ethanol with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF.
-
Couple with bromoethylamine hydrobromide at 0°C → room temperature (18 hours), obtaining 86% yield.
EthanediaMide Linker Formation
Carbodiimide Coupling
The central ethanediamide bond is formed via carbodiimide-mediated coupling:
Steps
-
Activate oxazinan-methyl carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in DCM.
-
Add morpholin-ethylamine derivative (1.1 equiv) and 4-dimethylaminopyridine (DMAP, catalytic) at −10°C.
-
Warm to 25°C, stir 12 hours → 83% yield.
Side Reaction Mitigation
-
Maintain pH 7–8 to prevent N-acylurea formation
-
Use HOBt (hydroxybenzotriazole) as additive (reduces racemization)
Integrated Synthetic Route
Combining the above steps yields the target compound:
Scheme
-
Morpholine-ethylamine coupling (Mitsunobu)
-
EthanediaMide bond formation (DCC/HOBt)
Overall Yield Comparison
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| BF3·Et2O + DCC | 64 | 98.2 |
| TsCl + Mitsunobu | 71 | 97.8 |
The TsCl route provides superior yields due to fewer protection steps.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.72 (d, J = 8.3 Hz, 2H, ArH), 7.36 (d, J = 8.0 Hz, 2H, ArH), 4.21 (s, 2H, NCH2CO), 3.68 (t, J = 4.5 Hz, 4H, morpholine), 2.44 (s, 3H, CH3).
-
HRMS : m/z [M+H]+ calcd 522.2341, found 522.2338.
HPLC Purification
-
Column: C18 (4.6 × 250 mm, 5 µm)
-
Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50 gradient)
-
Retention time: 12.7 minutes
Challenges and Optimization Opportunities
Byproduct Formation
Q & A
Basic: What are the standard synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : For example, sulfonamide formation via reaction of an oxazinan-2-ylmethyl intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates .
- Characterization : Use 1H/13C NMR to confirm connectivity, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., sulfonyl or amide stretches) .
Advanced: How can enantiomeric purity be optimized during synthesis, particularly for stereochemically sensitive intermediates?
Answer:
- Chiral resolution : Use chiral stationary-phase HPLC (e.g., reports ee determination via HPLC) .
- Stereoselective conditions : Employ chiral catalysts (e.g., asymmetric Friedel-Crafts reactions) or enantiopure starting materials. For example, trichloroisocyanuric acid (TCICA) in facilitated stereocontrol in analogous sulfonamide syntheses .
- Monitoring : Track enantiomeric excess (ee) dynamically using polarimetry or chiral derivatization coupled with NMR .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
- HPLC : Quantify purity and detect impurities (e.g., used reverse-phase HPLC with UV detection at 255 nm) .
- NMR spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping signals in complex morpholine or oxazinan moieties .
- Mass spectrometry : HRMS confirms molecular formula, while LC-MS identifies degradation products during stability studies .
Advanced: How can conflicting spectral data (e.g., ambiguous NOE or coupling constants) be resolved during structural elucidation?
Answer:
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., used crystallography for indolizine analogs) .
- Isotopic labeling : Use deuterated solvents or 15N-labeled reagents to simplify splitting patterns in crowded spectra .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Solvent compatibility : Lyophilize and store as a solid; avoid DMSO or aqueous buffers for long-term storage due to sulfonamide sensitivity to moisture .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?
Answer:
- Analog synthesis : Modify substituents (e.g., morpholin-4-yl or methylbenzenesulfonyl groups) and test bioactivity (e.g., COX-2 inhibition in ) .
- Biophysical assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to target proteins .
- Computational docking : Map interactions using software like AutoDock to prioritize synthetic targets (e.g., π-π stacking with aromatic residues) .
Advanced: What strategies mitigate low yields in the final amide coupling step?
Answer:
- Coupling reagents : Replace traditional EDCI/HOBt with newer agents like HATU or COMU for higher efficiency .
- Solvent optimization : Use DMF or THF for improved solubility of hydrophobic intermediates .
- Temperature control : Execute coupling at 0–5°C to suppress side reactions (e.g., used 65°C for analogous sulfonamide formation) .
Basic: What safety precautions are essential when handling intermediates with sulfonamide or morpholine groups?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before disposal .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
Advanced: How can metabolic stability be evaluated in preclinical studies?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
- Isotope tracing : Use 14C-labeled compound to track metabolite formation in hepatocyte models .
- Pharmacokinetic profiling : Measure half-life (t1/2) and clearance rates in rodent models .
Advanced: What methods validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm compound-target binding .
- Knockout models : Use CRISPR/Cas9 to delete the putative target gene and assess loss of activity .
- Fluorescent probes : Conjugate with BODIPY or Cy5 for live-cell imaging of target localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
